2-Chlorobenzophenone
Overview
Description
2-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out at temperatures ranging from -20°C to 15°C .
Industrial Production Methods: The industrial production of this compound follows a similar route, utilizing benzene and 2-chlorobenzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves condensation reactions, followed by acid treatment, filtration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzophenone undergoes various chemical reactions, including:
Reduction: In the presence of lithium aluminum hydride, this compound is reduced to the corresponding benzhydrol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products:
Reduction: The major product is the corresponding benzhydrol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is involved in the study of molecular interactions and binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of benzhydrol. The pathways involved in these reactions are typically studied using spectroscopic and chromatographic techniques .
Comparison with Similar Compounds
4-Chlorobenzophenone: Similar structure but with the chlorine atom at the fourth position.
2-Amino-5-chlorobenzophenone: Contains an amino group at the second position and a chlorine atom at the fifth position.
Uniqueness: 2-Chlorobenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atom affects the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
(2-chlorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYWKBKHMYRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063721 | |
Record name | Methanone, (2-chlorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |
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Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-03-8, 51330-06-4 | |
Record name | 2-Chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chlorophenyl)phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62529 | |
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Record name | Methanone, (2-chlorophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-chlorophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8B664MRJ | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and some spectroscopic data for 2-chlorobenzophenone?
A1: this compound has the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol. []
Q2: Can you describe a method for synthesizing 2-chlorotrityl chloride resin using this compound, and what are its applications?
A2: this compound serves as a starting material in the synthesis of 2-chlorotrityl chloride (2-CTC) resin. First, it is reacted with phosphorus pentachloride at elevated temperatures (130-140°C) to produce 1-chloro-2-[dichloro(phenyl)methyl]benzene (DCPB). Subsequently, DCPB undergoes Friedel-Crafts acylation with low-crosslinked polystyrene (PS) resin beads, followed by quenching and washing to yield 2-chlorotrityl alcohol (2-CTA) resin. Finally, chlorination of 2-CTA resin with thionyl chloride produces the desired 2-CTC resin. [, ] This resin is valuable in solid-phase peptide synthesis due to its favorable properties in terms of initial amino acid loading, swelling behavior, and overall peptide synthesis efficiency. [, ]
Q3: Has the crystal structure of this compound been determined?
A3: Yes, the crystal structures of both this compound and its derivative, 2,5-dichlorobenzophenone, have been reported. []
Q4: How does the structure of this compound relate to its reactivity in Reformatsky reactions?
A4: While many substituted benzophenones successfully undergo Reformatsky reactions with ethyl bromoacetate to form β,β-diarylhydracrylic acids, the presence of a nitro group at the ortho position (2-nitrobenzophenone) completely hinders this reaction. [] Interestingly, this compound in benzene-toluene leads to the formation of the unsaturated β-chlorophenyl-β-phenyacrylic acid instead of the expected hydracrylic acid. [] This highlights the influence of substituent position and reaction conditions on the reactivity of this compound in Reformatsky reactions.
Q5: Are there any studies on the inclusion complexes of this compound?
A5: Yes, research has investigated the inclusion complex of this compound with cyclomaltoheptaose (β-cyclodextrin), exploring the effects of temperature and solvent on the complex formation. [] Further studies have examined the bioaccessibility of cinazepam when formulated as an inclusion complex with β-cyclodextrin. []
Q6: What analytical techniques are commonly used to study this compound and its derivatives?
A6: Various analytical methods are employed for the characterization and quantification of this compound and its related compounds. These include:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the simultaneous determination of clotrimazole and its impurities, including this compound. Researchers have developed specific HPLC methods with optimized mobile phases, columns, and detection wavelengths for efficient separation and analysis. []
- Thin-Layer Chromatography (TLC): This method is particularly useful for separating and identifying this compound derivatives, such as those related to clonazepam and nitrazepam. By using specific solvent systems and visualization reagents, researchers can achieve clear separation and sensitive detection of these compounds. []
Q7: Has this compound been implicated in any pharmaceutical applications?
A7: Yes, this compound plays a crucial role in the synthesis of clonazepam, a widely used medication. A commercially viable process utilizes this compound as a starting material to synthesize an advanced intermediate, which is subsequently transformed into clonazepam through a series of reactions. []
Q8: Have any metabolites of drugs containing the this compound moiety been investigated?
A8: Yes, 2-amino-5-bromo-2'-chlorobenzophenone (ABPH), a metabolite of the benzodiazepine drug phenazepam, has been studied for its effects on glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. Research has shown that ABPH exhibits inhibitory effects on glycine receptors and can weakly potentiate NMDA receptor-mediated currents. [] This highlights the importance of considering the potential pharmacological activities of drug metabolites containing the this compound structure.
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